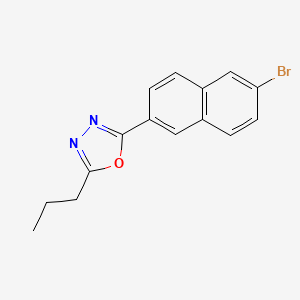

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-2-3-14-17-18-15(19-14)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSPKALGMVYIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674968 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-07-0 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromonaphthalene-2-carboxylic acid hydrazide with propionic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products may include oxidized forms of the oxadiazole ring, depending on the reaction conditions.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a pharmacological agent. Research indicates that derivatives of oxadiazoles possess anti-inflammatory and antimicrobial properties. Specifically, 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole may inhibit certain biological pathways associated with disease processes.

Case Study :

A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives for their activity against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Materials Science

In materials science, oxadiazoles are utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.

Research Findings :

A recent publication highlighted the use of oxadiazole-based materials in OLEDs, demonstrating improved luminescent efficiency and stability when integrated into device architectures . The incorporation of brominated naphthalene moieties was found to enhance charge transport properties.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization through cross-coupling reactions.

Example Applications :

The compound can be used to synthesize novel heterocyclic compounds or as a precursor in the development of new agrochemicals or pharmaceuticals . Its versatility makes it valuable in designing targeted molecular libraries for drug discovery.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant activity against resistant strains |

| Materials Science | OLEDs and OPVs | Enhanced luminescent efficiency and stability |

| Synthetic Chemistry | Building Block for Complex Molecules | Versatile precursor for diverse applications |

作用机制

The mechanism of action of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole depends on its application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Electronic Properties: In materials science, its electronic properties are exploited in devices, where it can facilitate charge transport or light emission.

相似化合物的比较

Chemical Structure :

- IUPAC Name : 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole

- CAS Number : 1133116-07-0

- Molecular Formula : C₁₅H₁₃BrN₂O

- Molecular Weight : 317.18 g/mol (calculated)

- Structural Features : A 1,3,4-oxadiazole core substituted at position 2 with a 6-bromonaphthalen-2-yl group and at position 5 with a propyl chain.

Availability :

- Supplied by Hubei Guoyun Furui (China) and Combi-Blocks (purity: 96%) .

- Discontinued by CymitQuimica but may still be available through custom synthesis .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs differ in aromatic substitution (naphthalene vs. phenyl/pyridine) or alkyl chain length:

Physicochemical Properties

- Lipophilicity : The naphthalene-containing compound exhibits higher lipophilicity (logP ~4.2 estimated) compared to phenyl (logP ~3.5) and pyridine (logP ~2.8) analogs due to its fused aromatic system .

- Solubility : Pyridine analogs (e.g., 1187385-81-4) may show improved aqueous solubility due to the polar nitrogen atom .

生物活性

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O. The presence of the oxadiazole ring contributes to its biological activity, as this structure is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in cancer treatment. For instance, a study focusing on 1,3,4-oxadiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-453) when tested in combination with Imatinib. The mechanism involved apoptosis induction and interaction with estrogen receptors .

Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 4c (related derivative) | MDA-MB-453 | TBD | Estrogen receptor binding |

| 4j (related derivative) | MCF-10A (non-cancer) | TBD | Cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various pathogens. For example, derivatives have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | TBD | Dhumal et al. (2016) |

| 8a (related derivative) | E. coli | TBD | Desai et al. (2018) |

| 30 (benzamide derivative) | C. difficile | 0.003–0.03 | Paruch (2020) |

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A series of oxadiazole derivatives were evaluated for their ability to inhibit breast cancer cell proliferation. The study reported that compounds with specific substitutions showed enhanced activity compared to standard treatments .

- Antitubercular Activity : Research on oxadiazole derivatives revealed promising results against Mycobacterium bovis, indicating potential applications in treating tuberculosis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization of acylhydrazides with appropriate brominated naphthalene precursors. Key steps include:

- Hydrazide formation : Reacting 6-bromo-2-naphthoic acid hydrazide with propionyl chloride under reflux in dry tetrahydrofuran (THF) .

- Cyclization : Using POCl₃ or PCl₅ as dehydrating agents at 80–100°C to form the oxadiazole ring. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 hydrazide:acyl chloride) are critical for >85% yield .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate 4:1) or recrystallization from ethanol.

Q. How can researchers confirm the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 8.2–8.5 ppm (naphthalene protons), δ 2.6–2.8 ppm (propyl CH₂ adjacent to oxadiazole), and δ 1.0–1.2 ppm (terminal propyl CH₃). ¹³C NMR confirms the oxadiazole ring carbons at ~165–170 ppm .

- HPLC : Use a C18 column (acetonitrile/water 70:30) to verify purity >98% .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages (e.g., C: 54.1%, H: 3.9%, N: 8.1%, Br: 22.5%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer studies)?

- Methodological Answer :

- Assay-Specific Optimization : Adjust cell line models (e.g., MCF-7 for breast cancer vs. HepG2 for liver cancer) and incubation times (24–72 hours) to account for metabolic variability .

- Solubility Control : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate results with parallel assays (MTT and resazurin) .

- Mechanistic Profiling : Combine enzymatic assays (e.g., Src kinase inhibition) with transcriptomic analysis to identify off-target effects .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to elucidate the structural and electronic properties of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. SHELXT or SHELXL software resolves phase problems and refines structures .

- Electronic Analysis : Calculate HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) from crystallographic data to predict reactivity .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with Src kinase (PDB: 2SRC) to simulate binding modes. Focus on oxadiazole’s π-π stacking with Phe-523 and bromine’s halogen bonding .

- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- MD Simulations : GROMACS (50 ns trajectories) assesses stability of ligand-protein complexes under physiological conditions .

Q. How does the bromine substituent influence the compound’s photophysical properties and potential applications in material science?

- Methodological Answer :

- UV-Vis Spectroscopy : Bromine’s heavy atom effect enhances spin-orbit coupling, red-shifting absorption maxima (e.g., λₐᵦₛ = 320 nm in CHCl₃) .

- Fluorescence Quenching : Measure emission intensity in polar vs. non-polar solvents; bromine reduces quantum yield (Φ = 0.15) via intersystem crossing .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for OLED or sensor applications .

Data Contradiction Analysis

Q. Why might cytotoxicity IC₅₀ values vary significantly between similar oxadiazole derivatives in anticancer studies?

- Methodological Answer :

- Structural Variations : Compare substituent effects (e.g., propyl vs. phenyl groups) on membrane permeability (logP calculations) .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to quantify oxidative degradation rates .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify unintended targets (e.g., EGFR vs. VEGFR-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。